1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a unique combination of benzodioxole and pyrazolopyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Chlorophenyl Group: This step involves the reaction of the benzodioxole derivative with 4-chlorobenzyl chloride under basic conditions to introduce the chlorophenyl group.
Cyclization to Form the Pyrazolopyridine Core: This step involves the cyclization of the intermediate with hydrazine and a suitable aldehyde to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It interferes with pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety, used in organic synthesis.
1,3-Benzodioxole: A basic structure that forms the core of many biologically active compounds.
Properties
Molecular Formula |
C20H16ClN3O3 |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H16ClN3O3/c21-14-4-2-13(3-5-14)15-8-19(25)23-20-16(15)9-22-24(20)10-12-1-6-17-18(7-12)27-11-26-17/h1-7,9,15H,8,10-11H2,(H,23,25) |
InChI Key |
CDEYEELOLKUJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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